4-(4-Diethylaminophenylazo)pyridine structure elucidation and confirmation
4-(4-Diethylaminophenylazo)pyridine structure elucidation and confirmation
An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 4-(4-Diethylaminophenylazo)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Diethylaminophenylazo)pyridine is a dye molecule characterized by a pyridine ring linked to a diethylaniline group through an azo bridge. As with any compound intended for advanced research or pharmaceutical development, unambiguous confirmation of its chemical structure is a critical first step. This guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation and confirmation of 4-(4-Diethylaminophenylazo)pyridine. The combination of spectroscopic and spectrometric techniques provides orthogonal data points that, when taken together, leave no ambiguity as to the molecule's identity and connectivity.
Chemical Identity and Synthesis
A crucial starting point for any structural analysis is the foundational knowledge of the target molecule's composition and a plausible synthetic route.
Key Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₁₈N₄ |
| Molecular Weight | 254.33 g/mol |
| Synonyms | 4-(4'-Pyridylazo)-N,N-diethylaniline; (E)-N,N-diethyl-4-(pyridin-4-yldiazenyl)aniline[1] |
Synthesis Pathway
The synthesis of 4-(4-Diethylaminophenylazo)pyridine can be achieved via a standard diazotization-coupling reaction. This common method for creating azo dyes involves the reaction of a diazonium salt with an electron-rich coupling partner.[2][3]
Overall Structure Elucidation Workflow
A multi-technique approach is essential for the robust characterization of a novel or synthesized organic compound. Each method provides a unique piece of the structural puzzle.
Spectroscopic and Spectrometric Analysis
The following sections detail the experimental protocols and expected data from the primary analytical techniques used for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4][5][6]
Experimental Protocol: A sample of 5-10 mg of 4-(4-Diethylaminophenylazo)pyridine is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.
Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and diethylaminophenyl rings, as well as the ethyl groups.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.7 | Doublet | 2H | Protons ortho to pyridine N |
| ~ 7.8 | Doublet | 2H | Protons meta to pyridine N |
| ~ 7.9 | Doublet | 2H | Protons ortho to azo group |
| ~ 6.7 | Doublet | 2H | Protons meta to azo group |
| ~ 3.4 | Quartet | 4H | -CH₂- (Ethyl groups) |
| ~ 1.2 | Triplet | 6H | -CH₃ (Ethyl groups) |
Expected ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum should display a specific number of signals corresponding to the unique carbon environments in the molecule.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 150-155 | Aromatic C attached to N (Pyridine) |
| ~ 145-150 | Aromatic C attached to N (Aniline) |
| ~ 140-145 | Aromatic C attached to azo group |
| ~ 120-130 | Aromatic C-H (Pyridine & Aniline) |
| ~ 110-115 | Aromatic C-H (Aniline) |
| ~ 45 | -CH₂- (Ethyl groups) |
| ~ 12 | -CH₃ (Ethyl groups) |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[7]
Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. A high-resolution mass analyzer (like TOF or Orbitrap) is used to obtain an accurate mass measurement.
Expected Mass Spectrometry Data: The primary observation will be the molecular ion peak, which confirms the molecular formula.
| m/z (Mass-to-Charge Ratio) | Ion | Description |
| 255.1604 | [M+H]⁺ | Protonated molecular ion |
| 254.1526 | [M]⁺ | Molecular ion (radical cation) |
| Various smaller m/z | Fragment Ions | Resulting from cleavage of ethyl groups, C-N bonds, or the azo linkage. |
UV-Visible (UV-Vis) Spectroscopy
For a colored compound like an azo dye, UV-Vis spectroscopy is used to characterize its chromophore and the extent of its conjugated π-electron system.[2][8][9]
Experimental Protocol: A dilute solution of the compound (in the micromolar concentration range) is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The absorbance spectrum is recorded over a wavelength range of approximately 250-700 nm using a dual-beam UV-Vis spectrophotometer.[2]
Expected UV-Vis Data: The spectrum is expected to show a strong absorption band in the visible region, which is characteristic of the extended conjugation of the azo dye system.
| Parameter | Expected Value | Description |
| λ_max_ | ~450 - 500 nm | Wavelength of maximum absorbance, corresponding to the π → π* transition of the chromophore. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]
Experimental Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is typically scanned from 4000 to 400 cm⁻¹.
Expected IR Data: The IR spectrum will show absorption bands corresponding to the various bonds within the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~2970 - 2850 | C-H stretch | Aliphatic (Ethyl groups) |
| ~1600 - 1580 | C=C and C=N stretch | Aromatic rings |
| ~1450 - 1400 | N=N stretch | Azo group |
| ~1350 - 1250 | C-N stretch | Aromatic amine |
Definitive Structure Confirmation: X-ray Crystallography
While the combination of spectroscopic methods provides a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[4][11][12]
Experimental Protocol: High-quality single crystals of 4-(4-Diethylaminophenylazo)pyridine are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the three-dimensional atomic structure.
Expected X-ray Crystallography Data: The analysis yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be determined, confirming the connectivity and stereochemistry (e.g., the trans configuration of the azo bond).
| Parameter | Expected Value Range |
| N=N Bond Length | ~1.25 Å |
| C-N (Azo-Aryl) Bond Lengths | ~1.40 - 1.45 Å |
| C-N (Aniline) Bond Length | ~1.36 - 1.40 Å |
| C-N (Pyridine) Bond Length | ~1.33 - 1.35 Å |
| C=C (Aromatic) Bond Lengths | ~1.38 - 1.41 Å |
| C-N-N Bond Angle | ~112 - 115° |
| Dihedral Angle (Pyridine-Azo) | Varies, but indicates planarity |
Conclusion
The structural elucidation of 4-(4-Diethylaminophenylazo)pyridine is a systematic process that relies on the convergence of data from multiple analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and formula, UV-Vis spectroscopy characterizes the electronic nature of the chromophore, and IR spectroscopy identifies the key functional groups. Finally, X-ray crystallography provides the definitive and precise three-dimensional structure. This comprehensive approach ensures the unequivocal confirmation of the molecule's identity, a prerequisite for its use in research and development.
References
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- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 3. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]
- 5. jackwestin.com [jackwestin.com]
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- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]
- 10. scienceworldjournal.org [scienceworldjournal.org]
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